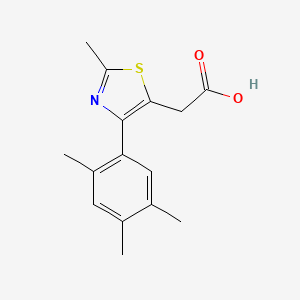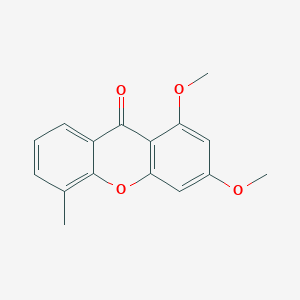
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound this compound is characterized by its unique structure, which includes a dibenzo-γ-pyrone scaffold with methoxy and methyl substitutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one typically involves the condensation of phloroglucinol and 3-methylsalicylic acid under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the xanthone core. The reaction conditions often include the use of acetic anhydride as a dehydrating agent and zinc chloride as a catalyst to improve yield and reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the xanthone to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted xanthones, which have various applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound exhibits biological activities such as antibacterial and antioxidant properties.
Medicine: It is investigated for its potential anticancer and anti-inflammatory effects.
Industry: The compound is used in the production of fluorescent dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-5-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters . It also interacts with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lichexanthone: 1-Hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one.
Norlichexanthone: 1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one.
Methylbellidifolin: 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one.
Uniqueness
1,3-Dimethoxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other xanthones, it has a combination of methoxy and methyl groups that enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
57615-54-0 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C16H14O4/c1-9-5-4-6-11-15(17)14-12(19-3)7-10(18-2)8-13(14)20-16(9)11/h4-8H,1-3H3 |
InChI-Schlüssel |
BQUUZXJIPJEAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(O2)C=C(C=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)
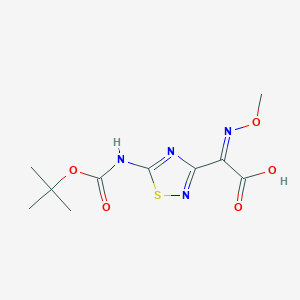
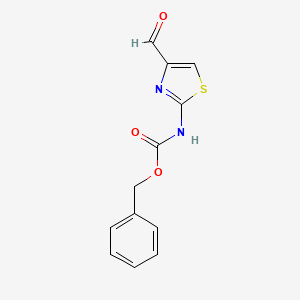

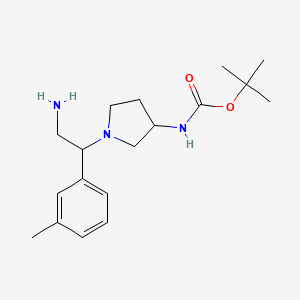
![5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine](/img/structure/B11769030.png)
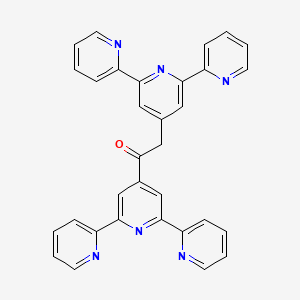
![6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11769039.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride](/img/structure/B11769046.png)
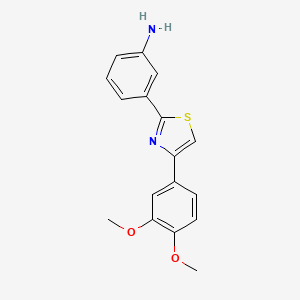
![1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol](/img/structure/B11769050.png)
